
2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine is a synthetic organic compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a fluorine atom at the 5-position and a 3,3-difluoroazetidin-1-yl group at the 2-position. The presence of fluorine atoms in its structure often imparts unique chemical and biological properties, making it a compound of interest for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine typically involves multi-step organic synthesis. One common approach is to start with a pyrimidine derivative and introduce the 3,3-difluoroazetidin-1-yl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and improve the efficiency of the synthesis. The purification of the final product is typically achieved through crystallization or chromatography techniques to ensure the removal of impurities and obtain a high-purity compound .
化学反应分析
Types of Reactions
2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation or functional groups .
科学研究应用
2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine has diverse applications in scientific research, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of fluorine atoms.
Biological Studies: It is used in studies to understand the effects of fluorine substitution on biological activity and molecular interactions.
Material Science: The compound’s unique chemical properties make it a candidate for developing new materials with specific electronic or optical properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets, often through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets by increasing its lipophilicity and metabolic stability. The exact pathways and molecular targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine: This compound features a pyridine ring instead of a pyrimidine ring and exhibits similar chemical properties due to the presence of the 3,3-difluoroazetidin-1-yl group.
2-(3,3-Difluoroazetidin-1-yl)ethan-1-ol: This compound has an ethanol group instead of a pyrimidine ring, making it more hydrophilic and suitable for different applications.
2-(3,3-Difluoroazetidin-1-yl)acetic acid: This compound contains an acetic acid group, which can influence its reactivity and solubility properties.
Uniqueness
2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The combination of the pyrimidine ring and the 3,3-difluoroazetidin-1-yl group makes it a versatile compound for various research applications, particularly in medicinal chemistry and material science .
属性
IUPAC Name |
2-(3,3-difluoroazetidin-1-yl)-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3/c8-5-1-11-6(12-2-5)13-3-7(9,10)4-13/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQGTUZOVPAKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
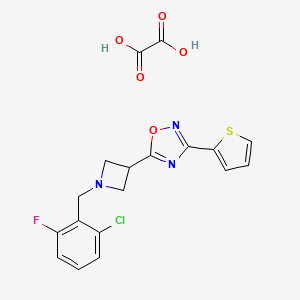
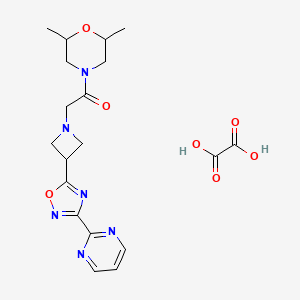
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2571165.png)
![2-Chloro-1-[5-(trifluoromethyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B2571166.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2571167.png)
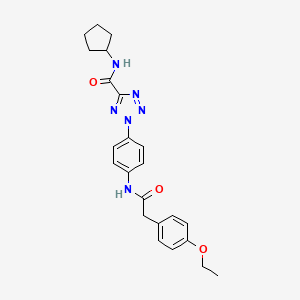
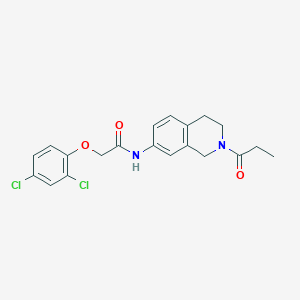
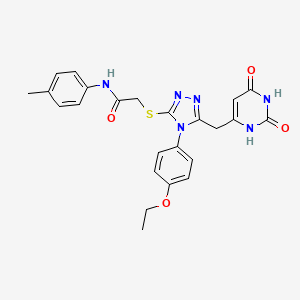
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide](/img/structure/B2571178.png)
![5-Azaspiro[3.4]octan-8-ol hydrochloride](/img/structure/B2571180.png)
![2-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2571181.png)
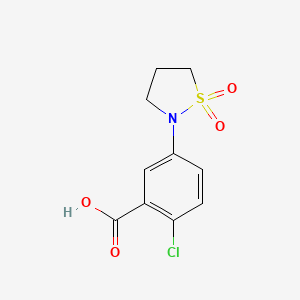
![N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2571183.png)

